
Independent Review of ARC-12 Clinical Trial
Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARC12

Cat. No.: B5004665 Get Quote

An independent review of the ARC-12 clinical trial, a Phase 1/1b study evaluating the safety

and tolerability of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody

zimberelimab, reveals promising preliminary anti-tumor activity in various advanced

malignancies. While detailed quantitative data from the ARC-12 trial remains limited in the

public domain, this guide synthesizes available information and provides a comparative

analysis against standard-of-care treatments for the cancers studied in the trial's expansion

cohorts.

The ARC-12 study (NCT04772989) was designed as a dose-escalation and dose-expansion

trial to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of the AB308

and zimberelimab combination.[1] The primary endpoints focused on safety and tolerability,

with secondary endpoints including objective response rate (ORR) and other efficacy

measures.[1]

Efficacy and Safety Data Summary
While a comprehensive, peer-reviewed publication of the ARC-12 trial data is not yet available,

preliminary findings suggest clinical activity. One source reported an objective response rate of

11% for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and 21% for

gastric or gastroesophageal junction (GEJ) cancers.[2] These outcomes were reportedly more

favorable in patients with high PD-L1 expression.[2]

For a more detailed, albeit indirect, comparison, data from other clinical trials by Arcus

Biosciences involving a similar anti-TIGIT (domvanalimab) and anti-PD-1 (zimberelimab)
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combination are presented below alongside standard-of-care data for relevant cancer types.

Comparative Efficacy Data
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Cancer
Type

Treatment
Trial Name
(if
applicable)

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Advanced

NSCLC (PD-

L1 high)

Domvanalima

b +

Zimberelimab

ARC-10

Not Reached

(Combination

Arm)

Not explicitly

stated

Not Reached

(Combination

Arm)

Pembrolizum

ab (Standard

of Care)

KEYNOTE-

024
44.8% 10.3 months 30.0 months

Advanced

Gastric/GEJ

Cancer

Domvanalima

b +

Zimberelimab

+

Chemotherap

y

EDGE-

Gastric
57% (overall) 12.9 months

26.7

months[3][4]

Nivolumab +

Chemotherap

y (Standard

of Care)

CheckMate-

649

47% (CPS

≥5)
8.3 months 14.4 months

Advanced

Melanoma

Ipilimumab +

Nivolumab

(Standard of

Care)

CheckMate-

067
58% 11.5 months

Not Reached

(72% at 5

years)

Advanced

Cervical

Cancer

Pembrolizum

ab +

Chemotherap

y (Standard

of Care)

KEYNOTE-

826

68% (CPS

≥1)
10.4 months 24.4 months

Relapsed/Ref

ractory

DLBCL

CAR T-cell

Therapy

(e.g., Axi-cel)

ZUMA-1 83% 5.9 months Not Reached

(5-year OS:

42.6%)
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(Standard of

Care)

Relapsed/Ref

ractory

Multiple

Myeloma

Daratumuma

b +

Pomalidomid

e +

Dexamethaso

ne (Standard

of Care)

APOLLO 29% 12.4 months Not Reached

Comparative Safety Data (Grade ≥3 Treatment-Related
Adverse Events)
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Cancer Type Treatment
Trial Name (if
applicable)

Key Grade ≥3
TRAEs and
Incidence

Advanced NSCLC

(PD-L1 high)

Domvanalimab +

Zimberelimab
ARC-10 21.1% (overall)

Pembrolizumab

(Standard of Care)
KEYNOTE-024 26.6%

Advanced

Gastric/GEJ Cancer

Domvanalimab +

Zimberelimab +

Chemotherapy

EDGE-Gastric

Generally well-

tolerated, consistent

with individual drug

profiles.[5] Infusion-

related reactions

(mostly chemo-

related): 19.5%.[5]

Nivolumab +

Chemotherapy

(Standard of Care)

CheckMate-649 47%

Advanced Melanoma

Ipilimumab +

Nivolumab (Standard

of Care)

CheckMate-067 59%

Advanced Cervical

Cancer

Pembrolizumab +

Chemotherapy

(Standard of Care)

KEYNOTE-826 68%

Relapsed/Refractory

DLBCL

CAR T-cell Therapy

(e.g., Axi-cel)

(Standard of Care)

ZUMA-1

Cytokine Release

Syndrome: 11%,

Neurologic Events:

32%

Relapsed/Refractory

Multiple Myeloma

Daratumumab +

Pomalidomide +

Dexamethasone

(Standard of Care)

APOLLO

Neutropenia: 68%,

Anemia: 23%,

Thrombocytopenia:

18%
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Experimental Protocols
ARC-12 Trial Methodology
The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[1][6]

Dose Escalation: This phase aimed to determine the recommended Phase 2 dose of AB308

in combination with zimberelimab. Patients with various advanced solid tumors were

enrolled.

Dose Expansion: This phase enrolled patients into specific cohorts based on cancer type to

further evaluate the safety and efficacy of the combination at the determined dose.

Expansion cohorts included non-small cell lung cancer (NSCLC), melanoma, cervical cancer,

multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and gastric/gastroesophageal

junction (GEJ) cancer.[1]

Key Inclusion Criteria:

Adults with a pathologically confirmed diagnosis of a specified advanced malignancy.

Have received and progressed on or been intolerant to standard-of-care therapies.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:

Prior treatment with an anti-TIGIT or anti-PD-1/PD-L1 therapy (depending on the specific

cohort).

Active autoimmune disease requiring systemic treatment.

Treatment Administration:

AB308 and zimberelimab were administered intravenously.

Visualizations
TIGIT and PD-1 Signaling Pathways
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The combination of AB308 and zimberelimab targets two key inhibitory pathways in the anti-

tumor immune response: TIGIT and PD-1.
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Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

ARC-12 Experimental Workflow
The workflow of the ARC-12 clinical trial followed a standard design for early-phase oncology

studies.
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Caption: Workflow of the ARC-12 Phase 1/1b clinical trial.

In conclusion, while definitive quantitative data from the ARC-12 trial is awaited, the

combination of an anti-TIGIT and an anti-PD-1 antibody holds promise in treating various

advanced cancers. The available data from similar combination studies by the same sponsor

suggest a potential for improved efficacy over existing standards of care, particularly in
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gastric/GEJ cancers. Further results from ongoing and future studies are necessary to fully

elucidate the clinical benefit of this therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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